molecular formula C9H6O3S B1274720 5-(Thiophen-2-yl)furan-2-carboxylic acid CAS No. 886505-79-9

5-(Thiophen-2-yl)furan-2-carboxylic acid

Cat. No.: B1274720
CAS No.: 886505-79-9
M. Wt: 194.21 g/mol
InChI Key: SEMSHKUODWSZFI-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)furan-2-carboxylic acid is an organic compound with the molecular formula C9H6O3S. It is characterized by the presence of both furan and thiophene rings, which are heterocyclic compounds containing oxygen and sulfur atoms, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)furan-2-carboxylic acid typically involves the carboxylation of the corresponding furan or thiophene derivatives. One common method is the carboxylation of 5-substituted thiophene-2-carboxylic acids and 5-methylfuran-2-carboxylic acid . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-(Thiophen-2-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism by which 5-(Thiophen-2-yl)furan-2-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed antimicrobial or anticancer effects . Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • Furan-2-carboxylic acid
  • 5-Methylfuran-2-carboxylic acid

Comparison: 5-(Thiophen-2-yl)furan-2-carboxylic acid is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and physical properties. Compared to thiophene-2-carboxylic acid and furan-2-carboxylic acid, this compound exhibits enhanced reactivity and potential for diverse applications .

Properties

IUPAC Name

5-thiophen-2-ylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3S/c10-9(11)7-4-3-6(12-7)8-2-1-5-13-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMSHKUODWSZFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886505-79-9
Record name 5-(thiophen-2-yl)furan-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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